trans-(2-Amino-cyclopentyl)-methanol hydrochloride
Overview
Description
trans-(2-Amino-cyclopentyl)-methanol hydrochloride: is an organic compound characterized by a cyclopentane ring substituted with an amino group and a hydroxymethyl group in a trans configuration. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with cyclopentane derivatives.
Amination: Introduction of the amino group can be achieved through reductive amination of cyclopentanone with ammonia or an amine source.
Hydroxymethylation: The hydroxymethyl group is introduced via a hydroxymethylation reaction, often using formaldehyde and a reducing agent.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods:
Batch Process: Involves sequential addition of reagents with intermediate purification steps.
Continuous Flow Process: Utilizes a continuous flow reactor for more efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Can undergo oxidation to form corresponding ketones or carboxylic acids.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, alkoxides.
Major Products:
Oxidation Products: Cyclopentanone derivatives.
Reduction Products: Secondary or tertiary amines.
Substitution Products: Various substituted cyclopentane derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Serves as a chiral building block in asymmetric synthesis.
Biology:
- Investigated for its potential role in modulating biological pathways due to its structural similarity to natural amino alcohols.
Medicine:
- Explored as a precursor for the development of pharmaceutical agents, particularly those targeting neurological pathways.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
Molecular Targets and Pathways:
- The compound interacts with various enzymes and receptors due to its amino and hydroxyl functional groups.
- It may act as a ligand for certain receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
trans-(2-Amino-cyclopentyl)-methanol: Lacks the hydrochloride component.
cis-(2-Amino-cyclopentyl)-methanol hydrochloride: Differs in the spatial arrangement of substituents.
trans-(2-Amino-cyclohexyl)-methanol hydrochloride: Contains a cyclohexane ring instead of a cyclopentane ring.
Uniqueness:
- The trans configuration of the amino and hydroxymethyl groups in trans-(2-Amino-cyclopentyl)-methanol hydrochloride provides distinct stereochemical properties, influencing its reactivity and interaction with biological targets.
Properties
IUPAC Name |
[(1R,2R)-2-aminocyclopentyl]methanol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c7-6-3-1-2-5(6)4-8;/h5-6,8H,1-4,7H2;1H/t5-,6+;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZSFZUZNGAAID-RIHPBJNCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N)CO.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)N)CO.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2331212-02-1 | |
Record name | [(1R,2R)-2-aminocyclopentyl]methanol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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